4-[(3,4-Dimethoxyphenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one
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Overview
Description
4-[(3,4-Dimethoxyphenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and methoxy groups
Preparation Methods
The synthesis of 4-[(3,4-Dimethoxyphenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with appropriate pyrazole derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining purity and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nitrating agents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds with the help of palladium catalysts.
Scientific Research Applications
4-[(3,4-Dimethoxyphenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent due to its complex structure and functional groups.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways, potentially leading to new therapeutic agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Its structure allows it to bind to these targets, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The pathways involved can include inhibition of NF-κB, modulation of oxidative stress, and interference with cell signaling pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and methoxy-substituted aromatic compounds. Compared to these, 4-[(3,4-Dimethoxyphenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties . Some similar compounds include:
- 3,4-Dimethoxyphenethylamine
- 3,4-Dimethoxyphenylacetonitrile
- 2-(3,4-Dimethoxyphenyl)ethan-1-amine .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[(3,4-dimethoxyphenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O4/c1-20-27(30(36)34(32(20)3)23-13-9-7-10-14-23)29(22-17-18-25(38-5)26(19-22)39-6)28-21(2)33(4)35(31(28)37)24-15-11-8-12-16-24/h7-19,29H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAMDENOWBAPFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC(=C(C=C3)OC)OC)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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